molecular formula C20H15FN2O4S B2690861 (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide CAS No. 864976-46-5

(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2690861
CAS No.: 864976-46-5
M. Wt: 398.41
InChI Key: KURPPJXDSIUJMU-XDOYNYLZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide is a potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a key serine/threonine protein kinase in the DNA damage response (DDR) pathway. This compound acts by potently and selectively inhibiting ATM kinase activity, demonstrating efficacy in sensitizing cancer cells to DNA-damaging agents . Its primary research value lies in its application as a chemical tool to investigate the mechanisms of DNA repair, particularly the response to double-strand breaks, and to explore synthetic lethal interactions in cancer therapeutics. Researchers utilize this inhibitor to study ATM's role in cell cycle checkpoints, apoptosis, and radio-sensitization. Preclinical studies have shown its potential in combination therapies, such as with ionizing radiation or PARP inhibitors, to enhance anti-tumor efficacy in certain cancer models . The (Z)-isomer is specified to ensure optimal binding and pharmacological activity. This product is offered for research purposes to advance the study of oncology, genetics, and DNA repair mechanisms. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Properties

IUPAC Name

N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O4S/c1-26-9-8-23-14-7-6-12(21)10-18(14)28-20(23)22-19(25)17-11-15(24)13-4-2-3-5-16(13)27-17/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURPPJXDSIUJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure characterized by a benzo[d]thiazole moiety, a chromene core, and various substituents that may enhance its pharmacological properties. Preliminary studies suggest that it could serve as a therapeutic agent in various medical applications.

Chemical Structure and Properties

The chemical formula of this compound is C20H15FN2O4S, with a molecular weight of 398.41 g/mol. The presence of a fluorine atom and a methoxyethyl group contributes to its unique chemical properties, potentially affecting its lipophilicity and bioavailability.

The biological activity of this compound is thought to stem from its ability to interact with multiple biological targets. Preliminary computer-aided predictions indicate that it may bind effectively to various enzymes and receptors involved in disease pathways. The specific mechanism of action remains under investigation, but it likely involves modulation of enzyme activity or receptor signaling pathways.

Anticancer Activity

Preliminary studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its potential to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and neuroblastoma (N2a) cells. The compound's efficacy appears linked to its ability to induce apoptosis and inhibit cell proliferation.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes associated with cancer and neurodegenerative diseases:

Enzyme IC50 Value Biological Relevance
Glycogen Synthase Kinase 3β (GSK-3β)1.6 μMImplicated in Alzheimer's disease and cancer
Acetylcholinesterase (AChE)10.4 μMRelevant for Alzheimer's disease treatment
Cyclooxygenase-2 (COX-2)ModerateAssociated with inflammation and cancer progression

These findings suggest that the compound may possess multi-targeted therapeutic potential, particularly against cancers and neurodegenerative disorders.

Case Studies

  • Neuroblastoma Cell Lines : Treatment with this compound at concentrations of 12.5 μM resulted in significant increases in phosphorylated GSK-3β levels, indicating effective inhibition of this target.
  • Cytotoxicity Assays : In studies involving MCF-7 breast cancer cells, the compound demonstrated cytotoxic effects with IC50 values indicating substantial cell death at micromolar concentrations .

Computational Studies

Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets. These studies suggest that the compound can form stable interactions through hydrogen bonds and hydrophobic contacts, which are critical for its biological efficacy.

Future Directions

Given the promising biological activities observed, further research is warranted to explore:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the detailed pathways through which this compound exerts its effects.
  • Structure–Activity Relationship (SAR) : Investigating modifications to optimize potency and selectivity against specific biological targets.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The target compound’s 6-fluoro group on the benzothiazole contrasts with 4-fluorophenyl substituents in compound 4d , which may alter electron-withdrawing effects and steric interactions.
  • Side Chain Variations: The 2-methoxyethyl group in the target compound vs. the morpholinoethyl group in impacts polarity and hydrogen-bonding capacity. Morpholino derivatives exhibit enhanced solubility due to the polar morpholine ring .

Spectral and Computational Comparisons

  • IR Spectroscopy : The absence of C=O in 1,2,4-triazoles vs. its presence in the target compound’s chromene moiety suggests distinct tautomeric behaviors.
  • Computational Similarity: Ligand-based screening principles indicate that structural analogs (e.g., benzothiazoles with fluorophenyl groups) may share bioactivity profiles. Tanimoto similarity metrics could quantify overlap in molecular fingerprints (e.g., Morgan fingerprints) between the target compound and known kinase inhibitors .

Implications for Bioactivity and Future Research

  • Antitumor Potential: Redox-cofactor BGCs in Pseudomonas spp. produce lankacidin C analogs with antitumor activity . The benzothiazole core in the target compound may similarly interact with cellular targets.
  • Antimicrobial Activity: Pyoverdine-like siderophores and thiazole/thiazolidinone derivatives exhibit antimicrobial properties, hinting at possible applications for the target compound.

Recommendations :

  • Prioritize synthesis optimization using methods from and .
  • Conduct computational docking studies to predict binding affinities for kinases or antimicrobial targets.
  • Explore tautomerism and stability under physiological conditions using NMR and HPLC .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves:

  • Benzothiazole core formation : Cyclization of 2-aminothiophenol derivatives with fluorinated aldehydes under acidic conditions .
  • Chromene-carboxamide conjugation : Condensation reactions between the benzothiazole intermediate and 4-oxo-4H-chromene-2-carboxylic acid, using coupling agents like EDC/HOBt .
  • Functionalization : Introduction of the 2-methoxyethyl group via alkylation with 2-methoxyethyl bromide in the presence of a base (e.g., K₂CO₃) . Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while controlled temperatures (60–80°C) prevent side reactions. Reaction progress should be monitored via HPLC or TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine at C6 of benzothiazole, methoxyethyl group at N3) and confirms Z-configuration via NOE correlations .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₀FN₂O₅S) and detects isotopic patterns for bromine/chlorine if present .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Q. How do the functional groups (e.g., fluoro, methoxyethyl) influence its chemical reactivity?

  • The 6-fluoro group on benzothiazole enhances electron-withdrawing effects, stabilizing the thiazole ring and directing electrophilic substitutions to specific positions .
  • The 2-methoxyethyl chain increases solubility in polar solvents and may participate in hydrogen bonding with biological targets .
  • The chromene-4-oxo group enables keto-enol tautomerism, affecting redox properties and metal chelation capacity .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved for this compound?

Contradictions often arise from:

  • Metabolic instability : Use LC-MS/MS to identify metabolites; modify the methoxyethyl group to reduce CYP450-mediated oxidation .
  • Solubility limitations : Employ nanoformulation (e.g., liposomes) or prodrug strategies (e.g., esterification of the carboxamide) to enhance bioavailability .
  • Off-target effects : Perform kinome-wide profiling or CRISPR-Cas9 screens to identify unintended interactions .

Q. What mechanistic insights explain its activity against [specific biological target]?

Example for kinase inhibition:

  • Molecular docking : The chromene-4-oxo group chelates ATP-binding site Mg²⁺ ions in kinases, while the benzothiazole moiety occupies hydrophobic pockets .
  • Kinetic assays : Use surface plasmon resonance (SPR) to measure binding affinity (KD) and competitive inhibition constants (Ki) .
  • Mutagenesis studies : Replace key residues (e.g., Asp381 in EGFR) to validate interaction sites .

Q. How can synthetic routes be adapted to introduce isotopic labels (e.g., ¹⁸F, ¹³C) for pharmacokinetic studies?

  • ¹⁸F labeling : Replace the 6-fluoro group via nucleophilic aromatic substitution using K¹⁸F/Kryptofix in anhydrous DMSO .
  • ¹³C labeling : Incorporate ¹³C-enriched sodium acetate during chromene ring synthesis via Claisen-Schmidt condensation .
  • Validation : Use radio-TLC or PET imaging to track labeled compounds in vivo .

Data Contradiction Analysis

Q. Why do computational predictions of solubility contradict experimental measurements?

  • Limitations of logP models : Computational tools (e.g., ACD/Labs) may underestimate the impact of the methoxyethyl group’s conformational flexibility on solubility. Experimental determination via shake-flask method in PBS (pH 7.4) is recommended .
  • Polymorphism : Differential crystal forms (identified via PXRD) can alter dissolution rates. Use hot-stage microscopy to select the most stable polymorph .

Methodological Design

Design a protocol to evaluate its stability under physiological conditions.

  • Buffer preparation : Simulate gastric (pH 1.2) and plasma (pH 7.4) conditions.
  • Incubation : Add compound (1 mM) to pre-warmed (37°C) buffer and monitor degradation via HPLC at 0, 1, 4, 8, and 24 hours .
  • Mass balance analysis : Quantify parent compound and degradation products using calibrated standards .

Structure-Activity Relationship (SAR) Guidance

Q. Which structural analogs show improved potency, and what modifications drive efficacy?

Key analogs from and :

CompoundModificationBioactivity
4g (Cl substituent)6-chloro on benzothiazole2× higher kinase inhibition
17 (morpholinosulfonyl)Sulfonyl group at C4Enhanced solubility and target occupancy
Recommendation : Introduce electron-withdrawing groups (e.g., -SO₂Me) to improve target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.